Increased Hydrogen Bond Acceptor Count Relative to Direct C–C Linked Analog
2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole contains four hydrogen bond acceptors (two sulfur atoms and two nitrogen atoms), compared to three for 2-(pyrrolidin-3-yl)-1,3-benzothiazole, which lacks the thioether sulfur [1][2]. This difference arises from the replacement of the C–C bond with a C–S–C thioether linkage. The extra acceptor site can strengthen polar interactions with protein backbone amide NH groups or structured water networks in binding pockets.
| Evidence Dimension | Hydrogen bond acceptor count |
|---|---|
| Target Compound Data | 4 (two S, two N) |
| Comparator Or Baseline | 2-(Pyrrolidin-3-yl)-1,3-benzothiazole: 3 (one S, two N) |
| Quantified Difference | 1 additional H-bond acceptor |
| Conditions | Computed by Cactvs 3.4.8.18 / PubChem 2025.04.14 |
Why This Matters
A higher H-bond acceptor count can enhance binding enthalpy to polar targets, making the thioether-linked compound a preferred starting point for targets where the additional sulfur-mediated interaction is structurally rationalized.
- [1] PubChem Compound Summary CID 62328809: 2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole. Computed Properties section. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary CID 57073054: 2-(Pyrrolidin-3-yl)-1,3-benzothiazole. Computed Properties section. National Center for Biotechnology Information. Accessed April 2026. View Source
